molecular formula C21H26N2O5S B3562055 N-(3,4-Dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide

N-(3,4-Dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide

Cat. No.: B3562055
M. Wt: 418.5 g/mol
InChI Key: HAYJYNKDPKZPNZ-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and carboxamide formation. Common reagents used in these reactions include:

    Piperidine: The core structure.

    3,4-Dimethoxybenzaldehyde:

    4-Methylbenzenesulfonyl chloride: For sulfonylation.

    Ammonia or amines: For carboxamide formation.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the sulfonyl group or the carboxamide group.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: For studying receptor interactions and signaling pathways.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the synthesis of other chemical compounds or materials.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide would depend on its specific biological target. It may interact with receptors, enzymes, or other proteins, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dimethoxyphenyl)piperidine-4-carboxamide: Lacks the sulfonyl group.

    1-(4-Methylbenzenesulfonyl)piperidine-4-carboxamide: Lacks the dimethoxyphenyl group.

    N-(3,4-Dimethoxyphenyl)-1-piperidinecarboxamide: Lacks the sulfonyl group.

Uniqueness

N-(3,4-Dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is unique due to the presence of both the dimethoxyphenyl and sulfonyl groups, which may confer specific biological activities and chemical properties not found in similar compounds.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-15-4-7-18(8-5-15)29(25,26)23-12-10-16(11-13-23)21(24)22-17-6-9-19(27-2)20(14-17)28-3/h4-9,14,16H,10-13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYJYNKDPKZPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,4-Dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide
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N-(3,4-Dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide
Reactant of Route 6
N-(3,4-Dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide

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